molecular formula C13H10Br2 B3180487 1-Bromo-4-[bromo(phenyl)methyl]benzene CAS No. 18066-89-2

1-Bromo-4-[bromo(phenyl)methyl]benzene

Cat. No.: B3180487
CAS No.: 18066-89-2
M. Wt: 326.03 g/mol
InChI Key: XQJCFOOAJAADSR-UHFFFAOYSA-N
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Description

1-Bromo-4-[bromo(phenyl)methyl]benzene is an organic compound belonging to the class of aromatic halides It consists of a benzene ring substituted with a bromine atom and a bromo(phenyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-[bromo(phenyl)methyl]benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-bromotoluene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction proceeds via the formation of a bromonium ion intermediate, which subsequently reacts with the benzene ring to form the desired product.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-[bromo(phenyl)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or ammonia in polar solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Reactions: Phenylmethyl derivatives.

    Coupling Reactions: Biaryl compounds.

    Oxidation Reactions: Phenylmethyl ketones or carboxylic acids.

Scientific Research Applications

1-Bromo-4-[bromo(phenyl)methyl]benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as intermediates in the synthesis of biologically active compounds.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically relevant molecules.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[bromo(phenyl)methyl]benzene in chemical reactions involves electrophilic aromatic substitution. The benzene ring acts as a nucleophile, attacking the electrophilic bromine species to form a sigma complex. This intermediate then loses a proton to regenerate the aromaticity of the benzene ring . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-[bromo(phenyl)methyl]benzene is unique due to the presence of both a bromine atom and a bromo(phenyl)methyl group on the benzene ring. This dual substitution pattern imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

1-bromo-4-[bromo(phenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJCFOOAJAADSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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